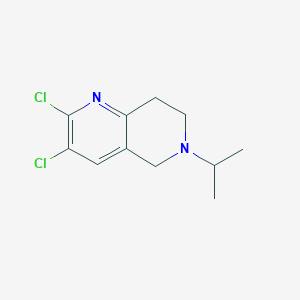
2,3-Dichloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-二氯-6-异丙基-5,6,7,8-四氢-1,6-萘啶是一种属于萘啶类杂环化合物。该化合物以两个氯原子和一个连接到四氢-1,6-萘啶核上的异丙基基团的存在为特征。
准备方法
合成路线和反应条件
2,3-二氯-6-异丙基-5,6,7,8-四氢-1,6-萘啶的合成通常涉及从容易获得的前体开始的多步反应。一种常见的合成路线包括以下步骤:
硝化: 在芳香环上引入硝基。
还原: 将硝基转化为胺。
溴化: 在芳香环上引入溴原子。
环化: 通过环化反应形成萘啶核.
工业生产方法
该化合物的工业生产方法可能涉及实验室规模合成路线的优化版本。 这些方法通常包括使用连续流动反应器和先进的纯化技术来确保最终产物的产率高且纯度高 .
化学反应分析
反应类型
2,3-二氯-6-异丙基-5,6,7,8-四氢-1,6-萘啶经历各种化学反应,包括:
氧化: 将四氢环转化为更氧化态。
还原: 萘啶核的还原。
取代: 用其他官能团取代氯原子.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化反应可能会产生具有额外的含氧官能团的萘啶衍生物,而取代反应可以产生各种官能化的萘啶 .
科学研究应用
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为抗菌剂和抗癌剂的潜力。
医学: 探索其在治疗各种疾病方面的潜在治疗作用。
工业: 用于开发新材料和化学工艺
作用机制
2,3-二氯-6-异丙基-5,6,7,8-四氢-1,6-萘啶的作用机制涉及其与特定分子靶标和途径的相互作用。例如,它可能会抑制某些酶或受体,从而导致其观察到的生物学效应。 确切的分子靶标和途径可能会根据具体应用和环境而有所不同 .
相似化合物的比较
类似化合物
1,5-萘啶: 另一种具有不同取代模式的萘啶衍生物。
1,8-萘啶: 以其独特的生物活性及其应用而闻名。
苯氧基-芳基脲连接的1,6-萘啶: 作为性激素调节剂.
独特性
2,3-二氯-6-异丙基-5,6,7,8-四氢-1,6-萘啶的独特性在于其特定的取代模式,赋予了其独特的化学和生物学特性。 这种独特性使其成为各种科学研究和工业应用中的宝贵化合物 .
生物活性
2,3-Dichloro-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. Its complex structure includes a fused bicyclic system that features a naphthalene-like framework with a pyridine ring. The presence of two chlorine atoms and an isopropyl group contributes to its unique chemical properties and potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C11H14Cl2N2
- Molecular Weight : 245.14 g/mol
The compound's structure allows it to undergo various chemical transformations, which are crucial for synthesizing derivatives with potentially enhanced pharmacological profiles.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds in the naphthyridine class have shown promising antimicrobial effects. The chlorine substitutions enhance the interaction with microbial targets.
- Acetylcholinesterase Inhibition : There is evidence suggesting that this compound may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. AChE inhibitors are significant in treating conditions like Alzheimer's disease by enhancing cholinergic transmission .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly linked to its ability to modulate neurotransmitter levels and protect neural cells from oxidative stress.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Grignard Reactions : Utilizing Grignard reagents for constructing various naphthyridine derivatives.
- Cyclization Reactions : Employing cyclization techniques to form the bicyclic structure.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally similar to this compound along with their notable biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Chloro-1,6-naphthyridin-2(1H)-one | Lacks isopropyl group | Antimicrobial |
| 4-Amino-2-chloronicotinonitrile | Different nitrogen positioning | Neuroactive |
| 7-Isopropyl-5-methyl-1,6-naphthyridin-2(1H)-one | Similar isopropyl group | Anticancer |
The unique combination of chlorine substitution and the tetrahydro structure enhances the biological activity profile of 2,3-Dichloro-6-isopropyl derivatives compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of naphthyridine derivatives:
- Neuroprotective Studies : Research indicates that naphthyridine derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases .
- AChE Inhibition Studies : A study focusing on AChE inhibitors showed that certain naphthyridine derivatives could significantly enhance cognitive function in animal models by increasing acetylcholine levels in the brain .
- Antimicrobial Efficacy : Various derivatives have been tested against bacterial strains with promising results indicating their potential use as antimicrobial agents.
属性
分子式 |
C11H14Cl2N2 |
|---|---|
分子量 |
245.14 g/mol |
IUPAC 名称 |
2,3-dichloro-6-propan-2-yl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C11H14Cl2N2/c1-7(2)15-4-3-10-8(6-15)5-9(12)11(13)14-10/h5,7H,3-4,6H2,1-2H3 |
InChI 键 |
KGMMVJIVQZQDPH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCC2=NC(=C(C=C2C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















